4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that features a brominated aromatic ring, an imino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps:
Formation of the Imino Group: This step involves the reaction of an amine with an aldehyde or ketone to form an imine.
Esterification: The final step involves the esterification of the benzoic acid derivative with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of photoactive materials and molecular switches.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imino group can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H20BrN3O3 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H20BrN3O3/c1-16-6-5-9-20(12-16)25-15-22(28)27-26-14-18-13-19(24)10-11-21(18)30-23(29)17-7-3-2-4-8-17/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
ZDRHUFSUJNXRTA-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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